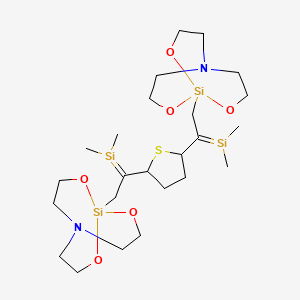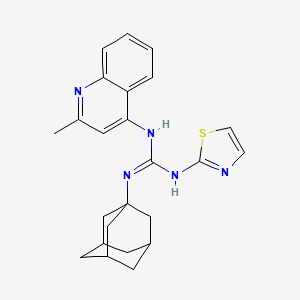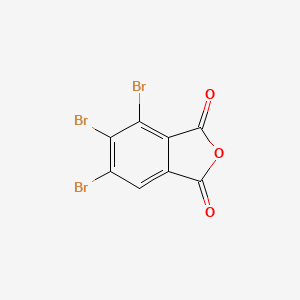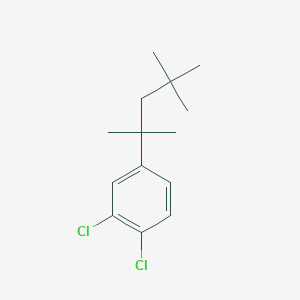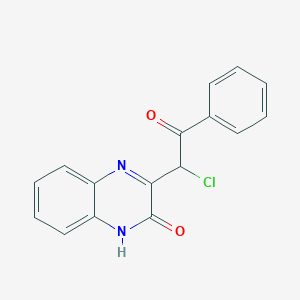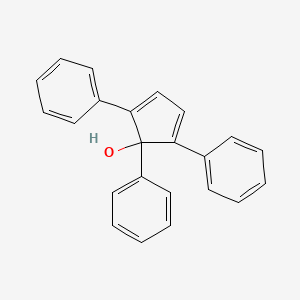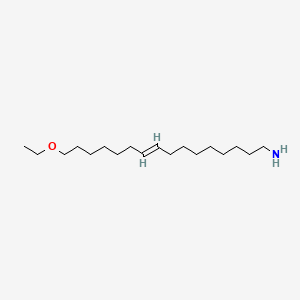
(E)-16-ethoxyhexadec-9-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-16-ethoxyhexadec-9-en-1-amine is an organic compound characterized by a long hydrocarbon chain with an ethoxy group and an amine group The compound’s structure includes a double bond in the E-configuration, which means the higher priority substituents on each carbon of the double bond are on opposite sides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-16-ethoxyhexadec-9-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadec-9-en-1-ol and ethyl iodide.
Formation of Ethoxy Group: The first step involves the formation of the ethoxy group by reacting hexadec-9-en-1-ol with ethyl iodide in the presence of a base like sodium hydride.
Introduction of Amine Group: The next step involves the introduction of the amine group. This can be achieved by reacting the intermediate product with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-16-ethoxyhexadec-9-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated amine.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated amines.
Scientific Research Applications
(E)-16-ethoxyhexadec-9-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-16-ethoxyhexadec-9-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy group and the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-16-methoxyhexadec-9-en-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-16-ethoxyhexadec-9-en-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
(Z)-16-ethoxyhexadec-9-en-1-amine: Similar structure but with the Z-configuration of the double bond.
Uniqueness
(E)-16-ethoxyhexadec-9-en-1-amine is unique due to its specific combination of functional groups and the E-configuration of the double bond. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C18H37NO |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(E)-16-ethoxyhexadec-9-en-1-amine |
InChI |
InChI=1S/C18H37NO/c1-2-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h4,6H,2-3,5,7-19H2,1H3/b6-4+ |
InChI Key |
OOBSUSUFVSSVFU-GQCTYLIASA-N |
Isomeric SMILES |
CCOCCCCCC/C=C/CCCCCCCCN |
Canonical SMILES |
CCOCCCCCCC=CCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


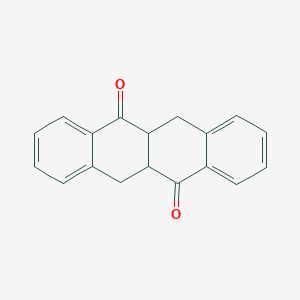


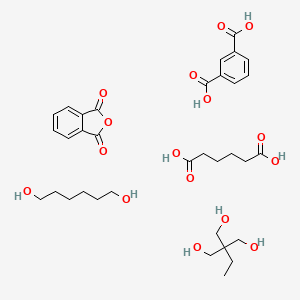
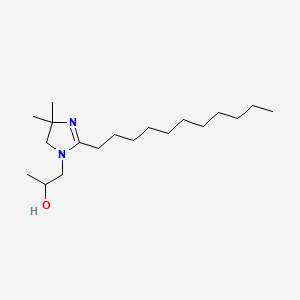
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
